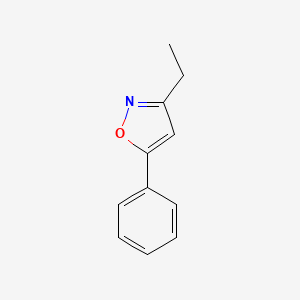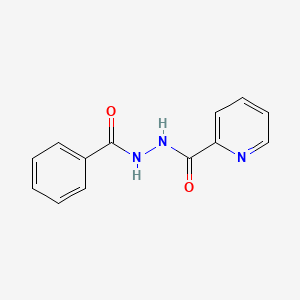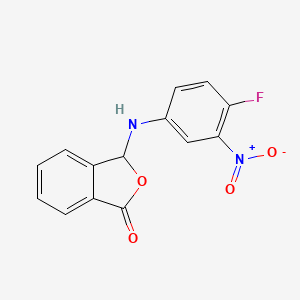
3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzofuran ring fused with a nitroaniline moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to a cyclization reaction with a suitable benzofuran precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-fluoro-3-aminoanilino)-3H-2-benzofuran-1-one .
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in binding to specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitroaniline moiety but lacks the benzofuran ring.
3-Nitro-4-fluoroaniline: Similar structure but different substitution pattern on the benzene ring
Uniqueness
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is unique due to the combination of the benzofuran ring and the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
799773-41-4 |
|---|---|
Fórmula molecular |
C14H9FN2O4 |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9FN2O4/c15-11-6-5-8(7-12(11)17(19)20)16-13-9-3-1-2-4-10(9)14(18)21-13/h1-7,13,16H |
Clave InChI |
ICQCAQCYXUOKNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Solubilidad |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

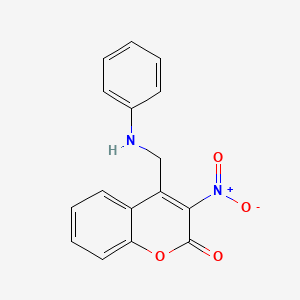
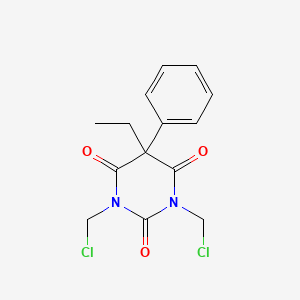
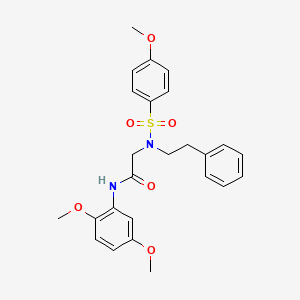

![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
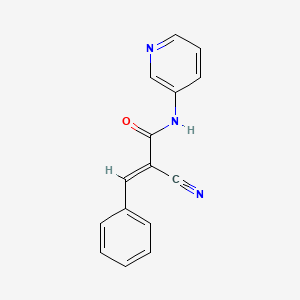
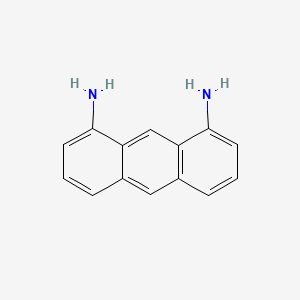
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
